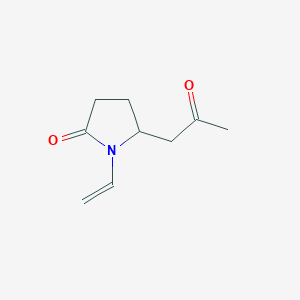![molecular formula C16H19N3O B14612960 4-[(E)-(4-Methoxy-3-methylphenyl)diazenyl]-N,N-dimethylaniline CAS No. 59528-07-3](/img/structure/B14612960.png)
4-[(E)-(4-Methoxy-3-methylphenyl)diazenyl]-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-(4-Methoxy-3-methylphenyl)diazenyl]-N,N-dimethylaniline is an azo compound characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings Azo compounds are known for their vivid colors and are widely used in dyeing and printing textiles
Méthodes De Préparation
The synthesis of 4-[(E)-(4-Methoxy-3-methylphenyl)diazenyl]-N,N-dimethylaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of a primary aromatic amine, such as 4-methoxy-3-methylaniline, using nitrous acid. The resulting diazonium salt is then coupled with N,N-dimethylaniline under alkaline conditions to form the azo compound. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
4-[(E)-(4-Methoxy-3-methylphenyl)diazenyl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for the introduction of various functional groups. Common reagents used in these reactions include nitrous acid for diazotization, sodium hydroxide for coupling, and sodium dithionite for reduction. Major products formed include quinone derivatives and substituted aromatic compounds.
Applications De Recherche Scientifique
4-[(E)-(4-Methoxy-3-methylphenyl)diazenyl]-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as a dye and a reagent in various organic synthesis reactions.
Biology: Employed in staining techniques for microscopy due to its vivid color.
Medicine: Investigated for potential therapeutic properties, including antineoplastic and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and colorants for textiles and plastics.
Mécanisme D'action
The mechanism of action of 4-[(E)-(4-Methoxy-3-methylphenyl)diazenyl]-N,N-dimethylaniline involves its interaction with molecular targets through its diazenyl group. The compound can undergo photoisomerization, where exposure to light causes a reversible change in its structure from the trans to the cis form. This property is exploited in various applications, including optical storage devices and photoresponsive materials. The molecular pathways involved include the absorption of light and subsequent electronic transitions within the molecule.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-[(E)-(4-Methoxy-3-methylphenyl)diazenyl]-N,N-dimethylaniline include other azo dyes such as:
Azo violet: Known for its use as a pH indicator and dye.
4-[(E)-(4-Methoxyphenyl)diazenyl]phenol: Another azo compound with similar dyeing properties.
4-[(E)-(4-Methoxyphenyl)diazenyl]benzenesulfonic acid: Used in various industrial applications. What sets this compound apart is its specific substitution pattern, which imparts unique color properties and reactivity, making it suitable for specialized applications in scientific research and industry.
Propriétés
Numéro CAS |
59528-07-3 |
|---|---|
Formule moléculaire |
C16H19N3O |
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
4-[(4-methoxy-3-methylphenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C16H19N3O/c1-12-11-14(7-10-16(12)20-4)18-17-13-5-8-15(9-6-13)19(2)3/h5-11H,1-4H3 |
Clé InChI |
TVHULDYXRXDZDV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-1-[1-(methylamino)cyclohexyl]ethanone;hydrochloride](/img/structure/B14612884.png)
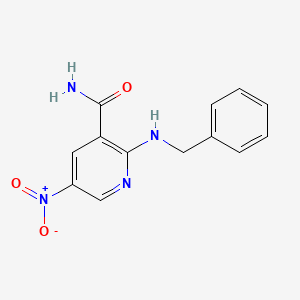

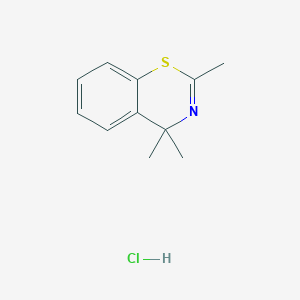
![4-{2-[(4-Hydroxybenzoyl)oxy]ethoxy}-4-oxobutanoate](/img/structure/B14612904.png)
![4-Chloro-3,3,8-trimethyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B14612906.png)
![3-Nitro-4-[3-(4-nitrophenoxy)propoxy]phenol](/img/structure/B14612909.png)


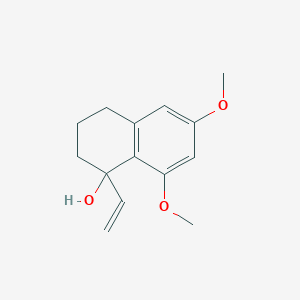
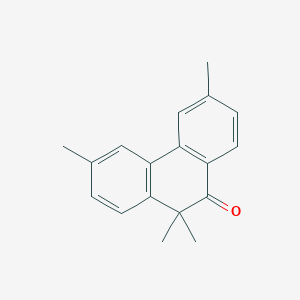

![Carbamic acid, [(4-methylphenyl)thioxomethyl]-, ethyl ester](/img/structure/B14612954.png)
